2-(3-(2-Aminoethoxy)phenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(2-Aminoethoxy)phenyl)acetic acid is an organic compound with the molecular formula C10H13NO3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with an aminoethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(2-Aminoethoxy)phenyl)acetic acid typically involves the reaction of 3-(2-Aminoethoxy)phenol with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the aminoethoxy group attacks the carbon atom of the chloroacetic acid, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in industrial synthesis include potassium carbonate and acetonitrile as the solvent .
Chemical Reactions Analysis
Types of Reactions
2-(3-(2-Aminoethoxy)phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aminoethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of 2-(3-(2-Nitroethoxy)phenyl)acetic acid.
Reduction: Formation of 2-(3-(2-Aminoethoxy)phenyl)ethanol.
Substitution: Formation of various substituted phenylacetic acid derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-(2-Aminoethoxy)phenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(3-(2-Aminoethoxy)phenyl)acetic acid involves its interaction with specific molecular targets. The aminoethoxy group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The carboxylic acid group can participate in ionic interactions, further modulating the compound’s activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-(2-(2-Aminoethoxy)ethoxy)acetic acid: Similar structure but with an additional ethoxy group.
2-(3-(2-Aminoethoxy)propoxy)acetic acid: Similar structure but with a propoxy group instead of an ethoxy group.
Uniqueness
2-(3-(2-Aminoethoxy)phenyl)acetic acid is unique due to the presence of the phenyl ring, which can participate in π-π interactions and other aromatic interactions. This structural feature can enhance the compound’s binding affinity and specificity for certain molecular targets, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C10H13NO3 |
---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
2-[3-(2-aminoethoxy)phenyl]acetic acid |
InChI |
InChI=1S/C10H13NO3/c11-4-5-14-9-3-1-2-8(6-9)7-10(12)13/h1-3,6H,4-5,7,11H2,(H,12,13) |
InChI Key |
NPHPWOOUTYXHNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCCN)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.